5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one
Overview
Description
5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C14H16N2O3. It is known for its unique structure, which includes a cyclohexenone ring substituted with a nitrophenylamino group.
Preparation Methods
The synthesis of 5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where the nitrophenyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one can be compared with other similar compounds such as:
5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one: This compound has a phenylamino group instead of a nitrophenylamino group, leading to different chemical and biological properties.
5,5-Dimethyl-3-[(4-piperidinylmethyl)amino]cyclohex-2-en-1-one: . The uniqueness of this compound lies in its nitrophenylamino substitution, which imparts specific chemical and biological characteristics.
Properties
IUPAC Name |
5,5-dimethyl-3-(4-nitroanilino)cyclohex-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2)8-11(7-13(17)9-14)15-10-3-5-12(6-4-10)16(18)19/h3-7,15H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUMXBXKBGPOJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200632 | |
Record name | 5,5-Dimethyl-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644472 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24706-49-8 | |
Record name | 5,5-Dimethyl-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24706-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5-Dimethyl-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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